molecular formula C12H14N2 B3118140 1,2,3,4,5,10-Hexahydroazepino[3,4-b]indole CAS No. 23240-51-9

1,2,3,4,5,10-Hexahydroazepino[3,4-b]indole

Cat. No.: B3118140
CAS No.: 23240-51-9
M. Wt: 186.25 g/mol
InChI Key: CEABXTJMPUKQCP-UHFFFAOYSA-N
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Description

1,2,3,4,5,10-Hexahydroazepino[3,4-b]indole is a heterocyclic compound with the molecular formula C12H14N2. It is part of the azepinoindole family, which is known for its unique structural features and potential biological activities.

Preparation Methods

The synthesis of 1,2,3,4,5,10-Hexahydroazepino[3,4-b]indole can be achieved through several synthetic routes. One common method involves the cyclization of enamines derived from vinyl azides. This reaction is particularly favored in the indole series and proceeds through the formation of azepinoindoles

Chemical Reactions Analysis

1,2,3,4,5,10-Hexahydroazepino[3,4-b]indole undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,2,3,4,5,10-Hexahydroazepino[3,4-b]indole has shown promise in various scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,3,4,5,10-Hexahydroazepino[3,4-b]indole involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . The compound’s neuroprotective effects are attributed to its ability to inhibit beta-amyloid aggregation and reduce oxidative stress .

Comparison with Similar Compounds

1,2,3,4,5,10-Hexahydroazepino[3,4-b]indole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural configuration and the range of biological activities it exhibits, making it a valuable compound for further research and development.

Properties

IUPAC Name

1,2,3,4,5,10-hexahydroazepino[3,4-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-2-6-11-9(4-1)10-5-3-7-13-8-12(10)14-11/h1-2,4,6,13-14H,3,5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEABXTJMPUKQCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CNC1)NC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201268144
Record name 1,2,3,4,5,10-Hexahydroazepino[3,4-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201268144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23240-51-9
Record name 1,2,3,4,5,10-Hexahydroazepino[3,4-b]indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23240-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4,5,10-Hexahydroazepino[3,4-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201268144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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